molecular formula C17H18N4O3S2 B2433925 3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034425-01-7

3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2433925
CAS No.: 2034425-01-7
M. Wt: 390.48
InChI Key: DPCSEYWVGRSJGV-UHFFFAOYSA-N
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Description

3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H18N4O3S2 and its molecular weight is 390.48. The purity is usually 95%.
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Biological Activity

3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known by its CAS number 2034425-01-7, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H18_{18}N4_{4}O3_{3}S2_{2}
  • Molecular Weight : 390.5 g/mol
  • Structure : The compound features a pyrido[2,3-d]pyrimidin core, which is significant in medicinal chemistry due to its diverse biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The sulfonamide group in this compound may contribute to its biological activity by facilitating interactions with target proteins involved in disease pathways.

Anticancer Activity

Several studies have documented the anticancer properties of related compounds. For instance, derivatives containing piperidine moieties have shown potent cytotoxicity against various cancer cell lines. A study highlighted that compounds with similar structural features activated caspase pathways leading to apoptosis in cancer cells, suggesting that this compound may exhibit similar effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Sulfonamide derivatives are known for their ability to inhibit carbonic anhydrase and other enzymes critical in metabolic pathways. In silico studies suggest that this compound may interact with specific amino acids in target enzymes, potentially leading to inhibition .

Research Findings and Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated activation of apoptotic pathways in cancer cell lines.
Enzyme InhibitionSuggested interactions with carbonic anhydrase; potential for drug development.
Antimicrobial ActivityRelated compounds showed moderate activity against bacterial strains.

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes suggest several potential therapeutic applications:

  • Enzyme Inhibition : The sulfonyl group may facilitate interactions with specific enzymes, making this compound a candidate for enzyme inhibitors. This is particularly relevant in cancer therapies where inhibition of specific kinases is desired .
  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrido[2,3-d]pyrimidines exhibit anticancer properties by targeting specific kinases involved in tumor growth. For instance, compounds similar to this have shown efficacy against triple-negative breast cancer via selective kinase inhibition .
  • Antimicrobial Properties : Given the presence of the sulfonamide moiety, there is potential for antimicrobial activity. Research into related compounds suggests they may act against various bacterial strains.

Biological Research

In biological contexts, the compound's mechanism of action may involve:

  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways. This could be beneficial in treating diseases where receptor dysregulation is a factor.
  • Cellular Pathway Targeting : The compound's ability to modulate specific pathways could lead to novel treatments for inflammatory diseases or metabolic disorders .

Industrial Applications

The compound's electronic properties make it a candidate for:

  • Organic Semiconductors : Its structural characteristics allow for potential use in organic light-emitting diodes (OLEDs) and solar cells due to its ability to facilitate charge transport.
  • Polymer Development : The incorporation of this compound into polymer matrices could enhance material properties, making it suitable for advanced materials applications.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities:

Case Study 1: Anticancer Activity

A study evaluated the efficacy of pyrido-pyrimidine derivatives in inhibiting cancer cell proliferation. The results indicated that certain modifications to the piperidine ring significantly enhanced anticancer activity against various cancer cell lines, suggesting that structural optimization could lead to more potent agents .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors derived from similar structures demonstrated significant inhibition of protein kinases associated with cancer progression. The sulfonyl group was crucial for binding affinity, highlighting the importance of functional groups in drug design .

Properties

IUPAC Name

3-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-12-4-5-15(25-12)26(23,24)20-9-6-13(7-10-20)21-11-19-16-14(17(21)22)3-2-8-18-16/h2-5,8,11,13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCSEYWVGRSJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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